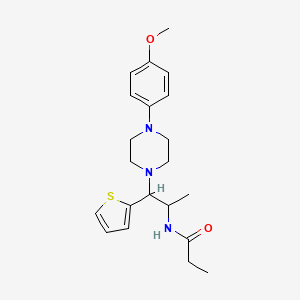

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide, with CAS number 887206-31-7, is a complex organic compound known for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N3O2S |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 887206-31-7 |

| Structure | Chemical Structure |

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a selective antagonist at serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety responses. Additionally, the piperazine moiety may enhance its affinity for dopamine receptors, contributing to potential antipsychotic effects.

Antidepressant and Anxiolytic Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study by Konstantinidou et al. (2023), the compound demonstrated a reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects against oxidative stress. In vitro studies showed that it could mitigate neuronal cell death induced by oxidative agents, likely through the modulation of antioxidant pathways .

Case Studies and Research Findings

- Study on Antidepressant Activity :

- Neuroprotective Study :

- Receptor Binding Affinity :

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidepressant Potential

Research indicates that this compound has been designed as a potential dual-action antidepressant. Its structural characteristics allow for interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. The compound's affinity for alpha1-adrenoceptors suggests that it may modulate vascular functions and mood regulation, making it a candidate for further exploration in the treatment of depression.

2. Neuropathic Pain Management

The compound has shown promise in studies related to neuropathic pain therapy. Its ability to interact with specific receptors involved in pain perception positions it as a potential candidate for developing new analgesics. Research has highlighted the importance of piperazine derivatives in enhancing analgesic efficacy through multi-targeted mechanisms .

3. Alzheimer’s Disease Treatment

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide may also play a role in Alzheimer’s disease therapy. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer's patients. This suggests that further investigation into this compound could yield insights into its effectiveness against neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high purity and yield. Common reagents used include methoxyphenylpiperazine and thiophene derivatives, along with various solvents and catalysts. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize the compound effectively.

Case Studies and Research Findings

Case Study 1: Antidepressant Activity

A study examining the binding affinity of similar compounds at serotonin receptors demonstrated that modifications to the piperazine ring significantly impacted antidepressant activity. The findings suggest that this compound could exhibit enhanced effects when optimized through structural modifications .

Case Study 2: Neuropathic Pain Efficacy

In preclinical models of neuropathic pain, compounds structurally related to this compound demonstrated significant analgesic effects through dual action on μ-opioid and σ1 receptors. This multi-target approach may provide a more effective treatment strategy for chronic pain management .

Propiedades

IUPAC Name |

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-6-5-15-27-19)24-13-11-23(12-14-24)17-7-9-18(26-3)10-8-17/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIVVCYGKKCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.